molecular formula C10H8N2O B3233255 1-Oxo-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile CAS No. 1352394-93-4

1-Oxo-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile

Cat. No.: B3233255
CAS No.: 1352394-93-4
M. Wt: 172.18 g/mol
InChI Key: FUNXZWRAQLILLY-UHFFFAOYSA-N
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Description

1-Oxo-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile is a high-purity chemical compound offered for research and development purposes. This synthetic intermediate belongs to the tetrahydroisoquinoline family, a recognized privileged scaffold in medicinal chemistry known for its presence in a wide range of bioactive molecules and drugs . The molecular structure incorporates a lactam (1-oxo) and a nitrile (carbonitrile) group, providing two key handles for synthetic elaboration and potential interactions with biological targets. This compound serves as a valuable building block in organic synthesis and drug discovery efforts. The tetrahydroisoquinoline core is a common feature in compounds investigated for their potential to inhibit key protein-protein interactions, such as those involving anti-apoptotic Bcl-2 family proteins, making it a structure of interest in oncology research . Furthermore, the nitrile moiety is a versatile functional group in medicinal chemistry, often used as a bioisostere or as a precursor for synthesizing other valuable groups like carboxylic acids, amides, and tetrazoles . The related 7-carbonitrile analog has been identified as a useful research compound, underscoring the utility of this chemical class . Modern synthetic approaches, including expedient one-pot tandem sequences, have been developed for closely related 1-oxo-tetrahydroisoquinoline carboxylates, highlighting the ongoing interest in efficient access to this pharmacophore . Please Note: This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-oxo-3,4-dihydro-2H-isoquinoline-8-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c11-6-8-3-1-2-7-4-5-12-10(13)9(7)8/h1-3H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUNXZWRAQLILLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801215000
Record name 8-Isoquinolinecarbonitrile, 1,2,3,4-tetrahydro-1-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801215000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352394-93-4
Record name 8-Isoquinolinecarbonitrile, 1,2,3,4-tetrahydro-1-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352394-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Isoquinolinecarbonitrile, 1,2,3,4-tetrahydro-1-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801215000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile typically involves the reaction of homophthalic anhydride with imines. This reaction allows for the closure of the isoquinoline ring in a single step while introducing desired pharmacophore groups at specific positions . Industrial production methods may involve optimizing this reaction for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Oxo-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups at specific positions on the isoquinoline ring.

Scientific Research Applications

Medicinal Chemistry

1-Oxo-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile has demonstrated significant potential in medicinal chemistry due to its pharmacological properties. It serves as a precursor for various biologically active compounds and has been studied for its effects on neurodegenerative diseases.

Key Applications:

  • Neuroprotective Agents: Research indicates that derivatives of tetrahydroisoquinolines exhibit neuroprotective properties that could be beneficial in treating conditions like Alzheimer's disease.
  • Enzyme Inhibition: The compound acts as an enzyme inhibitor or receptor modulator, influencing critical biochemical pathways.

Biochemical Studies

The compound's ability to interact with specific molecular targets makes it valuable in biochemical research. Studies have shown that it can modulate neurotransmitter systems and exhibit antioxidant activity .

Neuroprotective Effects

A study published in a peer-reviewed journal demonstrated that tetrahydroisoquinoline derivatives exhibit protective effects against oxidative stress in neuronal cells. This suggests their potential as therapeutic agents for neurodegenerative diseases .

Research has shown a correlation between the structural modifications of tetrahydroisoquinoline derivatives and their biological activity. For instance, specific substitutions at the nitrogen atom significantly enhance their neuroprotective effects .

Mechanism of Action

The mechanism of action of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that promote therapeutic effects .

Comparison with Similar Compounds

Research Implications

The target compound’s unique combination of a ketone and nitrile group positions it as a versatile intermediate for synthesizing kinase inhibitors or neuroactive agents. Further studies should explore its biological activity and optimize synthetic routes using spectral benchmarks from related compounds .

Biological Activity

1-Oxo-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile is a compound belonging to the isoquinoline alkaloids family. This class of compounds is recognized for its diverse biological activities, including anti-inflammatory, anti-cancer, and antiviral properties. The tetrahydroisoquinoline scaffold has gained attention in medicinal chemistry due to its potential therapeutic applications against various diseases.

The molecular formula of this compound is C₁₁H₈N₂O. Its molecular weight is approximately 172.18 g/mol. The compound’s structure allows for various chemical modifications that can enhance its biological activity.

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological pathways. It may exert effects by binding to enzymes or receptors, modulating their activity. For instance, it has been observed to inhibit certain enzymes involved in disease progression or activate receptors that promote therapeutic effects .

Biological Activities

Research has indicated several significant biological activities associated with this compound:

  • Antiviral Activity : Studies have demonstrated that derivatives of tetrahydroisoquinoline exhibit antiviral properties against strains of human coronaviruses (HCoV-OC43 and HCoV-229E). The compound's derivatives were evaluated for their ability to inhibit viral replication in cell lines .
  • Antitumor Activity : The compound has shown promise in anti-cancer research. Various tetrahydroisoquinoline derivatives have been synthesized and tested for their cytotoxic effects on cancer cell lines. Notably, some derivatives exhibited selective toxicity towards tumor cells while sparing normal cells .
  • Anti-inflammatory Effects : Isoquinoline derivatives have been reported to possess anti-inflammatory properties, potentially making them candidates for treating inflammatory diseases .

Case Studies and Research Findings

A recent study synthesized a series of novel tetrahydroisoquinoline derivatives and evaluated their biological activities. Among these, specific compounds demonstrated significant antiviral activity with low cytotoxicity against mammalian cells. For example:

CompoundCC50 (µM)Activity
Avir-7450Strong inhibition of HCoV-229E
Avir-8515Strong inhibition of HCoV-OC43
Avir-6729Weaker activity compared to references

The study highlighted that compounds Avir-7 and Avir-8 showed the most potent antiviral effects against the tested strains .

Comparative Analysis

When comparing this compound with other isoquinoline derivatives:

Compound NameNotable Activity
1-Methyl-1,2,3,4-tetrahydroisoquinolineNeuroprotective properties
1-Oxo-tetrahydroisoquinolinoneAnticancer and anti-inflammatory

The unique functional groups present in this compound contribute to its distinct chemical and biological properties compared to other isoquinoline derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Oxo-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multi-component reactions involving aldehydes, ketones (e.g., tetralone derivatives), and ethyl cyanoacetate under reflux conditions. For example, describes a similar synthesis of 2-oxo-4-phenyl-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile using benzaldehyde, 1-tetralone, and ethyl cyanoacetate in ethanol with catalytic piperidine . Solvent choice (e.g., ethanol vs. methanol) and catalyst (e.g., acidic vs. basic conditions) significantly impact cyclization efficiency. Reaction monitoring via TLC and purification by recrystallization are critical for isolating high-purity products.

Q. How is the structural characterization of this compound performed, and what crystallographic parameters are typically reported?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, reports triclinic crystal systems (space group P1) with unit cell parameters a = 7.6443 Å, b = 9.6909 Å, c = 9.9852 Å, and angles α = 67.003°, β = 80.869°, γ = 76.108° for a related tetrahydroisoquinoline carbonitrile . Data refinement using SHELX software (e.g., SHELXL for small-molecule structures) resolves bond lengths, angles, and intermolecular interactions (e.g., N–H···O hydrogen bonds and π–π stacking) .

Q. What preliminary biological assays are used to evaluate its bioactivity?

  • Methodological Answer : Initial screening often involves in vitro enzymatic inhibition assays. highlights the use of 1-oxo-tetrahydroisoquinoline scaffolds in West Nile Virus protease inhibition studies, employing fluorescence resonance energy transfer (FRET) assays with synthetic peptide substrates . Dose-response curves (IC₅₀ values) and molecular docking simulations (e.g., AutoDock Vina) help correlate structural features (e.g., cyano group positioning) with activity .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives with sterically hindered substituents?

  • Methodological Answer : Steric hindrance (e.g., bulky aryl groups) often reduces cyclization efficiency. suggests using microwave-assisted synthesis to enhance reaction kinetics and yields for similar compounds. For example, phosphorus oxychloride-mediated chlorination at 80–100°C under inert atmospheres (argon/nitrogen) improves regioselectivity . Solvent polarity adjustments (e.g., DMF for better solubility) and stepwise purification (column chromatography followed by recrystallization) are recommended .

Q. What challenges arise in resolving crystallographic disorder in tetrahydroisoquinoline derivatives?

  • Methodological Answer : Disorder in flexible rings or substituents (e.g., methyl or thiophene groups) complicates electron density maps. reports partial occupancy modeling using SHELXL’s PART instructions for disordered regions in 8-methyl-2-oxo-4-(thiophen-2-yl)-hexahydroquinoline-3-carbonitrile . High-resolution data (θ > 25°, synchrotron sources) and low-temperature (100 K) measurements reduce thermal motion artifacts .

Q. How should contradictory bioactivity data between in vitro and cellular assays be analyzed?

  • Methodological Answer : Discrepancies may stem from differences in membrane permeability or metabolic stability. recommends parallel assays: (1) in vitro enzymatic inhibition, (2) cell-based viability assays (e.g., MTT for cytotoxicity), and (3) pharmacokinetic profiling (e.g., microsomal stability tests). Statistical tools like ANOVA identify significant variances, while molecular dynamics simulations assess compound-protein interactions under physiological conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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